3-(1-Aminoethyl)benzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process:
Conversion of L-Tyrosine to L-DOPA: This reaction is catalyzed by the enzyme tyrosine hydroxylase.
Conversion of L-DOPA to Dopamine: This step is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods
Industrial production of dopamine typically involves the chemical synthesis of its precursor, L-DOPA, followed by enzymatic conversion to dopamine. This process ensures high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes several types of chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives.
Scientific Research Applications
Dopamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Utilized in the production of certain polymers and as a chemical intermediate
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. Dopamine also influences the release of other neurotransmitters such as norepinephrine and serotonin .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter with similar structure but different functions.
Serotonin: Although structurally different, it shares some functional similarities with dopamine in mood regulation
Uniqueness
Dopamine is unique in its role as a key neurotransmitter in the brain’s reward system, making it crucial for motivation and pleasure. Its dysfunction is linked to several neurological and psychiatric disorders, highlighting its importance in maintaining mental health .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-aminoethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
ZJUJGYBNARNPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)O)N |
Origin of Product |
United States |
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